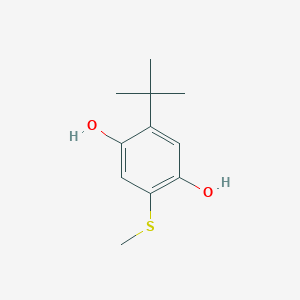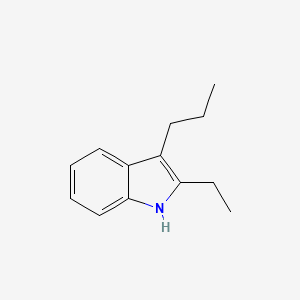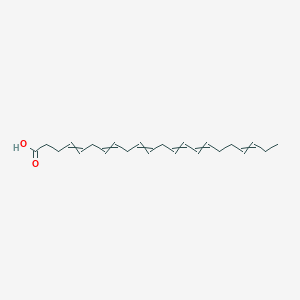
1-Benzyl-3,4,5-tribromo-2-oxo-1H-2lambda~5~-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,4,5-tribromo-2-oxo-1H-2lambda~5~-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of three bromine atoms and a benzyl group attached to the pyrazole ring, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
The synthesis of 1-Benzyl-3,4,5-tribromo-2-oxo-1H-2lambda~5~-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often involve the use of catalysts such as silver or copper, and the process can be carried out under mild conditions with good yields . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Benzyl-3,4,5-tribromo-2-oxo-1H-2lambda~5~-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form more complex structures or reduction to remove the bromine atoms.
Cycloaddition Reactions: Pyrazoles are known to participate in cycloaddition reactions, forming larger heterocyclic systems.
Common reagents used in these reactions include bromine, hydrazines, and various catalysts such as palladium and copper . The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-Benzyl-3,4,5-tribromo-2-oxo-1H-2lambda~5~-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates due to its unique structure and biological activity.
Biological Studies: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Industrial Applications: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3,4,5-tribromo-2-oxo-1H-2lambda~5~-pyrazole involves its interaction with various molecular targets. The presence of bromine atoms and the pyrazole ring allows it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Benzyl-3,4,5-tribromo-2-oxo-1H-2lambda~5~-pyrazole can be compared with other similar compounds such as:
1-Benzyl-2,4,5-tribromo-1H-imidazole: Another brominated heterocycle with similar properties but different biological activities.
Sulfur-Containing Pyrazoles: These compounds have additional sulfur atoms, which can alter their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl group, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
145162-61-4 |
|---|---|
Formule moléculaire |
C10H7Br3N2O |
Poids moléculaire |
410.89 g/mol |
Nom IUPAC |
1-benzyl-3,4,5-tribromo-2-oxidopyrazol-2-ium |
InChI |
InChI=1S/C10H7Br3N2O/c11-8-9(12)14(15(16)10(8)13)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
CNBURKJUWJQENO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=C(C(=[N+]2[O-])Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


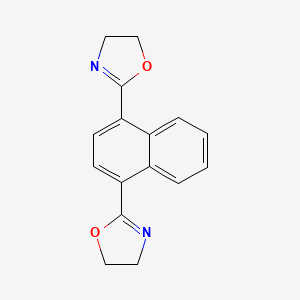
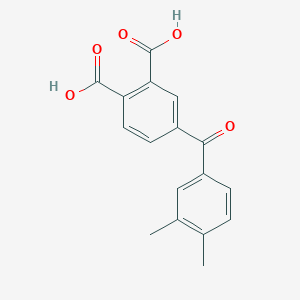
![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)

![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
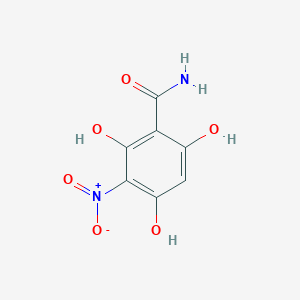
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)

![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
